2,3-Dichlorophenoxypropylamine ethanol, commonly referred to as 2,3-DCPE, is a synthetic compound that has garnered attention for its potential applications in cancer research. This compound is characterized by its ability to induce apoptosis in cancer cells and arrest the cell cycle, particularly in the S phase. It is classified as a proapoptotic agent with selectivity for cancer cells over normal human cells, making it a valuable tool for studying mechanisms of cell death and potential therapeutic strategies.
2,3-DCPE is derived from the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethylene oxide. This compound falls under the category of small molecules used in biological research and medicinal chemistry. Its classification as an anticancer agent is supported by various studies demonstrating its efficacy in inhibiting cell proliferation and inducing apoptosis in different cancer cell lines.
The synthesis of 2,3-DCPE involves a multi-step process:
This synthetic route is significant due to its straightforward approach to generating a compound with notable biological activity.
The molecular structure of 2,3-DCPE features a dichlorophenoxy group attached to a propylamine chain with an ethanol moiety. The chemical formula is CHClNO. Key structural data includes:
2,3-DCPE participates in several types of chemical reactions:
Common reagents utilized in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The products formed vary based on specific reaction conditions.
The mechanism by which 2,3-DCPE exerts its effects primarily involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway:
Relevant data indicates that 2,3-DCPE has an IC50 value ranging from 0.89 to 2.69 µM for various cancer cell lines, demonstrating potent biological activity compared to normal human fibroblasts (IC50 = 12.6 µM).
The applications of 2,3-DCPE are diverse:
2,3-DCPE (2[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol) is a synthetic small molecule with the molecular formula C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.15 g/mol in its base form. Its hydrochloride salt form (CAS 1009555-55-8) has a molecular weight of 300.61 g/mol [4] [8]. Structurally, it features:
This amphiphilic design confers moderate solubility in aqueous solutions (100 mM in water as hydrochloride salt) and organic solvents like DMSO [4] [5]. The dichlorophenoxy moiety is critical for membrane interaction and intracellular trafficking, while the ethanolamine group facilitates hydrogen bonding with target proteins [3]. Table 1 summarizes key physicochemical properties:
Table 1: Chemical Properties of 2,3-DCPE
Property | Base Form | Hydrochloride Salt |
---|---|---|
CAS Number | 418788-90-6 | 1009555-55-8 |
Molecular Formula | C₁₁H₁₅Cl₂NO₂ | C₁₁H₁₅Cl₂NO₂·HCl |
Molecular Weight | 264.15 g/mol | 300.61 g/mol |
Solubility | DMSO (20 mM stock) | Water (100 mM) |
Purity Specifications | ≥98% [8] | ≥99% [5] |
2,3-DCPE emerged from high-throughput screening of a ChemBridge Corporation chemical library in the early 2000s. Initial studies identified its unique ability to induce apoptosis in cancer cells without significant toxicity to normal fibroblasts [1] [8]. Key milestones include:
Unlike natural-product-derived agents (e.g., vinca alkaloids), 2,3-DCPE represents a rationally optimized synthetic compound targeting non-canonical pathways. Its discovery reflects a shift toward target-agnostic phenotypic screening in oncology drug development [3] [6]. Table 2 highlights pivotal studies:
Table 2: Key Research Milestones for 2,3-DCPE
Year | Discovery | Journal |
---|---|---|
2004 | Induction of apoptosis via Bcl-XL downregulation | Cancer Research |
2004 | ERK-dependent S-phase arrest and p21 overexpression | Oncogene |
2007 | Chemosensitization of ovarian carcinoma to cisplatin | Gynecologic Oncology |
2020 | DNA damage via ATM/ATR-Chk1-Cdc25A axis in colorectal cancer | Oncology Letters |
2,3-DCPE exhibits >14-fold selectivity for cancer cells over normal cells, as evidenced by:
This selectivity arises from three interconnected mechanisms:
In ovarian cancer models, 2,3-DCPE’s selectivity enhances chemosensitization; it reverses cisplatin resistance in OAW42-R cells by suppressing Bcl-2 [8]. This aligns with the broader paradigm of cyclotherapy—exploiting cell cycle defects in cancer cells to protect normal tissues during chemotherapy [10]. Table 3 contrasts cellular responses:
Table 3: Selectivity Mechanisms in Cancer vs. Normal Cells
Mechanism | Cancer Cells | Normal Cells |
---|---|---|
Bcl-XL Expression | Downregulated → Apoptosis | Maintained → Survival |
ROS Management | Overwhelmed → DNA damage | Compensated → No damage |
S-Phase Control | Dysregulated → ERK/p21 arrest | Intact → Transient arrest |
Caspase Activation | Cleaved (Casp-3/8/9, PARP) → Death | Not cleaved → Protection |
Concluding Remarks
2,3-DCPE exemplifies how synthetic small molecules can exploit fundamental cancer hallmarks—uncontrolled proliferation, apoptotic resistance, and genomic instability. Its well-defined chemical structure facilitates targeted modifications for improving pharmacokinetics or combinational synergy. Ongoing research focuses on conjugating 2,3-DCPE with nanoparticle carriers or immune checkpoint inhibitors to augment tumor-specific delivery [3] [6]. As cancer therapy evolves toward precision cyclotherapy, 2,3-DCPE’s selectivity paradigm offers a template for developing safer, multi-targeted oncology agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7